1-(2-chloroethyl)-3-methylpiperidine physicochemical properties and chemical structure
1-(2-chloroethyl)-3-methylpiperidine physicochemical properties and chemical structure
An In-Depth Technical Guide to 1-(2-chloroethyl)-3-methylpiperidine: Physicochemical Properties, Synthesis, and Reactivity
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(2-chloroethyl)-3-methylpiperidine, a heterocyclic compound of interest in synthetic organic chemistry and drug discovery. The document details its chemical structure, physicochemical properties, and synthesis methodologies. A core focus is placed on the reactivity of the 2-chloroethyl moiety, including its propensity for intramolecular cyclization and nucleophilic substitution reactions. Potential applications and the biological significance of the broader class of substituted piperidines are also discussed, providing context for its utility as a chemical building block. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this versatile intermediate.
Chemical Structure and Identifiers
1-(2-chloroethyl)-3-methylpiperidine is a derivative of piperidine, a saturated six-membered heterocycle containing a nitrogen atom. It is characterized by a 2-chloroethyl group attached to the piperidine nitrogen and a methyl group at the 3-position of the ring.
The hydrochloride salt is a common and more stable form of this compound, often appearing as a white to off-white crystalline solid.[1] This salt form enhances its solubility in water and various organic solvents, making it more amenable for use in pharmaceutical formulations.[1]
| Identifier | Value |
| Chemical Name | 1-(2-chloroethyl)-3-methylpiperidine |
| CAS Number | 10298-11-0[2] |
| Molecular Formula | C8H16ClN |
| Molecular Weight | 161.67 g/mol |
| Canonical SMILES | C[C@H]1CN(CCCl)CCC1 |
| InChI | InChI=1S/C8H16ClN/c1-8-4-2-3-5-9(8)6-7-10/h8H,2-7H2,1H3 |
| InChIKey | WVBKLELBSWJXAT-UHFFFAOYSA-N[3] |
Note: The SMILES and InChI provided represent one possible stereoisomer. The commercial product may be a racemic mixture.
Physicochemical Properties
Detailed experimental data for 1-(2-chloroethyl)-3-methylpiperidine is not extensively published. However, properties can be inferred from its structural analog, 1-(2-chloroethyl)piperidine hydrochloride.
| Property | Value (for 1-(2-chloroethyl)piperidine hydrochloride) | Reference |
| Melting Point | 230-232 °C | [4][5] |
| Boiling Point | 196 °C | [4] |
| Form | Crystals or Powder | [4][5] |
| Color | White to pale yellow to beige | [4] |
| Water Solubility | Soluble | [4] |
| Sensitivity | Hygroscopic | [4][6][7] |
| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark place | [4] |
Synthesis and Manufacturing
The synthesis of 1-(2-chloroethyl)-3-methylpiperidine, typically as its hydrochloride salt, can be achieved through several routes. The most common methods involve the reaction of a suitable 3-methylpiperidine precursor with a reagent that introduces the 2-chloroethyl group.
Chlorination of N-(2-hydroxyethyl)-3-methylpiperidine
A prevalent method for synthesizing related N-(2-chloroethyl)piperidines involves the chlorination of the corresponding N-hydroxyethyl derivative using thionyl chloride (SOCl₂).[4][8] This approach is favored for its high yield and the straightforward formation of the hydrochloride salt.
Caption: Synthesis of 1-(2-chloroethyl)-3-methylpiperidine HCl.
Experimental Protocol:
-
Dissolution: Dissolve N-(2-hydroxyethyl)-3-methylpiperidine (1.0 eq) in a suitable solvent such as chloroform.[4][8]
-
Cooling: Cool the solution in an ice bath to manage the exothermic reaction.[4][8]
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1-1.2 eq) dropwise to the cooled solution.[4]
-
Reflux: After the addition is complete, slowly heat the reaction mixture to reflux and maintain for several hours (e.g., 3 hours).[4]
-
Solvent Removal: Upon completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.[4]
-
Purification: The resulting crystalline precipitate can be purified by recrystallization from a suitable solvent like ethanol to yield the final product.[4]
N-Alkylation of 3-Methylpiperidine
An alternative synthetic strategy involves the direct N-alkylation of 3-methylpiperidine with a suitable 2-chloroethylating agent, such as 1-bromo-2-chloroethane.[9] This method directly introduces the desired chloroethyl group onto the piperidine nitrogen.
Caption: N-Alkylation of 3-methylpiperidine.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine 3-methylpiperidine (1.0 eq), 1-bromo-2-chloroethane (1.1 eq), and a base such as potassium carbonate (1.5 eq) in an anhydrous solvent like acetonitrile.[9]
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by techniques like TLC or GC-MS.
-
Workup: After the reaction, filter the mixture to remove the inorganic base.
-
Purification: Remove the solvent under reduced pressure and purify the crude product, for instance, through column chromatography, to isolate 1-(2-chloroethyl)-3-methylpiperidine.
Chemical Reactivity and Mechanisms
The chemical reactivity of 1-(2-chloroethyl)-3-methylpiperidine is primarily dictated by the 2-chloroethyl group attached to the nitrogen atom. This functional group can undergo two main reaction pathways: direct nucleophilic substitution and intramolecular cyclization to form a reactive aziridinium ion intermediate.[10]
Intramolecular Cyclization and Aziridinium Ion Formation
The lone pair of electrons on the piperidine nitrogen can attack the electrophilic carbon atom bearing the chlorine, leading to an intramolecular cyclization. This process results in the formation of a highly strained and reactive three-membered aziridinium ion.[10] This cyclization is often the rate-determining step for subsequent reactions with nucleophiles and is analogous to the mechanism of nitrogen mustards.[10]
Nucleophilic Substitution
The chloroethyl group serves as an electrophilic site, making it susceptible to attack by various nucleophiles. The chlorine atom is a good leaving group and can be displaced through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile.[10]
-
S(_N)2 Reactions: These are favored by strong nucleophiles and polar aprotic solvents. The reaction rate depends on the concentrations of both the piperidine derivative and the nucleophile.[10]
-
Reactions via Aziridinium Ion: The highly electrophilic aziridinium ion is readily attacked by nucleophiles, leading to ring-opening and the formation of the final product.[10]
Caption: Reactivity via aziridinium ion intermediate.
Potential Applications and Biological Significance
While specific applications of 1-(2-chloroethyl)-3-methylpiperidine are not extensively documented, its structural features make it a valuable intermediate in several areas of chemical and pharmaceutical research.
Intermediate for Pharmaceutical Synthesis
The parent compound, 1-(2-chloroethyl)piperidine hydrochloride, is used as an intermediate in the synthesis of various pharmaceuticals, including fenpiverinium bromide, cloperastine, and pitofenone.[4] By extension, the 3-methyl derivative can be used to create analogs of these drugs or other novel bioactive molecules. The piperidine scaffold is a "privileged structure" in medicinal chemistry, known to enhance a molecule's ability to bind to target receptors and cross biological membranes.[9]
Building Block for Heterocyclic Chemistry
1-(2-chloroethyl)-3-methylpiperidine serves as a source of the 3-methylpiperidinoethyl fragment, which can be incorporated into a variety of heterocyclic systems to develop new compounds with diverse chemical properties.[2] For instance, it can be used to synthesize derivatives of phenothiazines, a class of compounds with a wide range of biological activities.[2]
Potential Biological Activities
Derivatives of 3-methylpiperidine have been investigated for various biological activities:
-
Insecticidal Properties: Studies have shown that some 3-methylpiperidine derivatives exhibit toxicity against insects like Aedes aegypti, the mosquito that transmits yellow fever and dengue.[11][12]
-
Agrochemicals: 3-Methylpiperidine is a versatile precursor for novel agrochemicals, including fungicides and herbicides.[9]
-
Anticancer and Antidiabetic Potential: The broader class of piperidine derivatives has been explored for anticancer and antidiabetic activities.[13][14]
Safety and Handling
Hazard Identification (based on 1-(2-chloroethyl)piperidine hydrochloride):
-
Acute Toxicity: Fatal if swallowed.[7]
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[7]
-
Eye Damage/Irritation: Causes serious eye damage.
-
Sensitization: May cause an allergic skin reaction.
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[7] Use a suitable respirator.[4]
-
Ventilation: Use in a well-ventilated area or under a chemical fume hood.[6][7]
-
Handling Precautions: Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust.[7] Wash thoroughly after handling.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][7] Keep away from incompatible substances such as strong oxidizing agents and bases.[15] The compound is hygroscopic and should be protected from moisture.[4][6][7]
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical attention.[6][7]
-
Skin: Get immediate medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6]
-
Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get immediate medical attention.[6]
-
Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Get medical aid.[6]
References
-
Pridgeon, J. W., et al. (2007, March 1). Structure–Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti (Diptera: Culicidae). Journal of Medical Entomology. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Chloroethyl)piperidine. Retrieved from [Link]
-
Pridgeon, J. W., et al. (2007, March 3). Structure-Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti (Diptera: Culicidae). DTIC. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). The Chemical Backbone: Understanding the Synthesis and Purity of 1-(2-Chloroethyl)piperidine Hydrochloride. Retrieved from [Link]
-
NextSDS. (n.d.). 1-(2-chloroethyl)-3-methylpiperidine — Chemical Substance Information. Retrieved from [Link]
-
SD Fine-Chem. (n.d.). 1-(2-CHLOROETHYL)PIPERIDINE HYDROCHLORIDE - Safety Data Sheet. Retrieved from [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%. Retrieved from [Link]
- Yilmaz, I., et al. (2025, April 28).
-
MDPI. (2024, June 26). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved from [Link]
-
PubMed. (2011, June 7). Base-catalyzed reactions of environmentally relevant N-chloro-piperidines. A quantum-chemical study. Retrieved from [Link]
Sources
- 1. CAS 2008-75-5: 1-(2-Chloroethyl)piperidine hydrochloride [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride for synthesis 58878-37-8 [sigmaaldrich.com]
- 4. 1-(2-Chloroethyl)piperidine hydrochloride | 2008-75-5 [chemicalbook.com]
- 5. 1-(2-氯乙基)哌啶 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. nwmedj.org [nwmedj.org]
- 14. mdpi.com [mdpi.com]
- 15. fishersci.com [fishersci.com]
